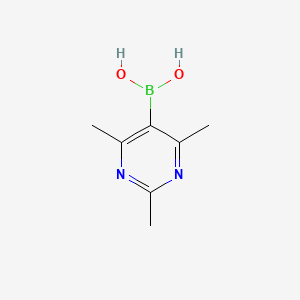
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring substituted with three methyl groups. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid typically involves the borylation of a halogenated pyrimidine derivative. One common method includes the bromine-lithium exchange reaction of 5-bromo-2,4,6-trimethylpyrimidine using butyllithium, followed by reaction with triisopropyl borate . The reaction conditions often require low temperatures to ensure the stability of the intermediates and to prevent side reactions.
Industrial Production Methods
Industrial production of boronic acids, including this compound, generally follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and often involves recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Butyllithium: Employed in the bromine-lithium exchange reaction.
Triisopropyl Borate: Used as a boron source in the synthesis.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Resulting from oxidation reactions.
科学研究应用
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid has diverse applications in scientific research:
作用机制
The primary mechanism of action for B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium complex.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylphenylboronic Acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
2,4-Dimethoxy-5-pyrimidinylboronic Acid: Similar pyrimidine ring but with methoxy groups instead of methyl groups.
Uniqueness
B-(2,4,6-Trimethyl-5-pyrimidinyl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and stability in chemical reactions. The presence of three methyl groups can also affect its electronic properties and steric hindrance, making it distinct from other boronic acids .
属性
CAS 编号 |
1469931-07-4 |
|---|---|
分子式 |
C7H11BN2O2 |
分子量 |
165.99 g/mol |
IUPAC 名称 |
(2,4,6-trimethylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C7H11BN2O2/c1-4-7(8(11)12)5(2)10-6(3)9-4/h11-12H,1-3H3 |
InChI 键 |
NVCUISXMBALXQA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C(N=C(N=C1C)C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13923118.png)
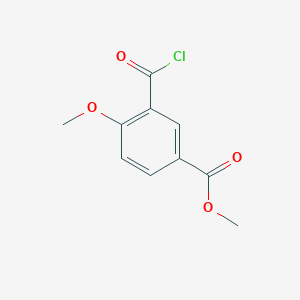
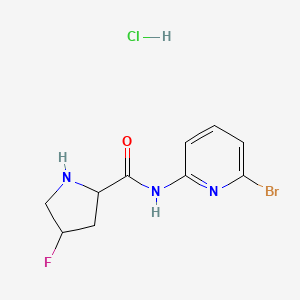
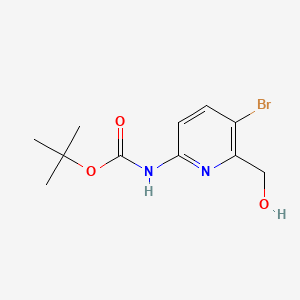
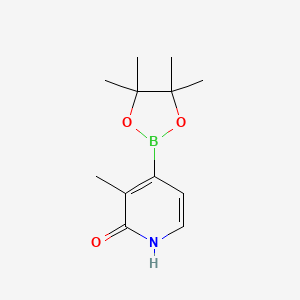
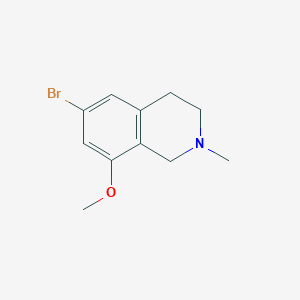
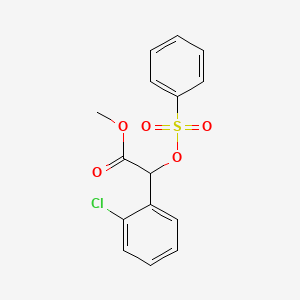
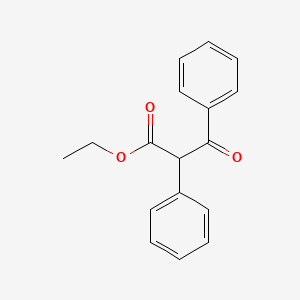
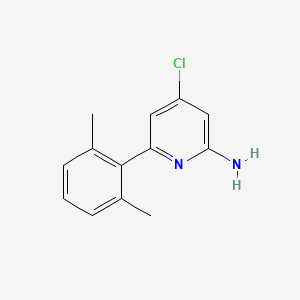
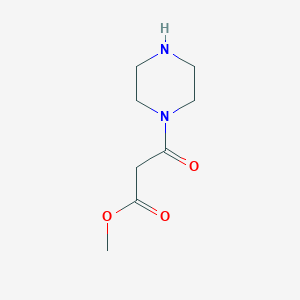

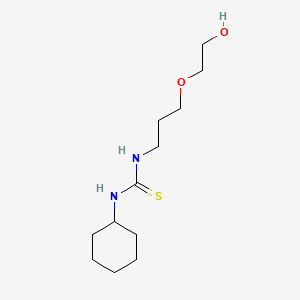
![Acetamide, 2,2,2-trifluoro-N-2-oxa-6-azaspiro[3.4]oct-8-yl-](/img/structure/B13923173.png)
![4-[4-[(2,6-Dioxo-3-piperidinyl)amino]phenyl]-1-piperidineacetic acid](/img/structure/B13923176.png)
